molecular formula C16H20N2O3 B2934483 1-Cyclopentyl-3-(2,2-di(furan-2-yl)ethyl)urea CAS No. 2210054-68-3

1-Cyclopentyl-3-(2,2-di(furan-2-yl)ethyl)urea

Cat. No. B2934483
CAS RN: 2210054-68-3
M. Wt: 288.347
InChI Key: SPWARUWGYXYTJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “1-Cyclopentyl-3-(2,2-di(furan-2-yl)ethyl)urea” are not available, furan compounds can be synthesized through various methods. For instance, the Paal-Knorr Furan Synthesis is a common method used for the synthesis of furan derivatives . Another approach involves the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by an unusual cyclization of the formed di(het)aryl-substituted 2-ene-1,4,7-triones .

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing various furan derivatives due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. For instance, Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives using furan compounds as intermediates. Such research underlines the utility of furan derivatives in creating complex molecules with potential bioactivity [Abdelrazek et al., 2010].

Potential Applications in Materials Science

Furan derivatives have been explored for their application in materials science, particularly in the development of biobased polymers. Jiang et al. (2014) reported on the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan, showcasing the potential of furan derivatives in creating sustainable materials [Jiang et al., 2014].

Applications in Catalysis

Research by Nakagawa et al. (2013) detailed the catalytic reduction of biomass-derived furanic compounds with hydrogen, indicating the role of furan derivatives in the field of catalysis and sustainable chemistry. Such studies demonstrate the versatility of furan compounds in facilitating chemical transformations [Nakagawa et al., 2013].

Methodological Advances

Advancements in methodology for the synthesis and transformation of furan derivatives are crucial for their broader application. For example, Di Gioia et al. (2018) presented a sustainable approach for converting furfural to cyclopentenone derivatives, highlighting the development of greener synthetic routes using renewable resources [Di Gioia et al., 2018].

properties

IUPAC Name

1-[2,2-bis(furan-2-yl)ethyl]-3-cyclopentylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-16(18-12-5-1-2-6-12)17-11-13(14-7-3-9-20-14)15-8-4-10-21-15/h3-4,7-10,12-13H,1-2,5-6,11H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWARUWGYXYTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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